molecular formula C24H31N3O2 B13104001 2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)- CAS No. 919107-27-0

2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)-

Cat. No.: B13104001
CAS No.: 919107-27-0
M. Wt: 393.5 g/mol
InChI Key: WMJOMUNZUSDHGZ-UHFFFAOYSA-N
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Description

2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Butyl and Ethoxy Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Phenylbutyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenylbutyl moiety to the indazole core.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-ethoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.

    3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide: Lacks the butyl group.

    2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-5-carboxamide: Carboxamide group at a different position.

Uniqueness

The unique combination of functional groups in 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may confer distinct biological activities and properties compared to similar compounds. This uniqueness can be explored through comparative studies.

Properties

CAS No.

919107-27-0

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-butyl-3-ethoxy-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-3-5-17-27-24(29-4-2)21-15-14-20(18-22(21)26-27)23(28)25-16-10-9-13-19-11-7-6-8-12-19/h6-8,11-12,14-15,18H,3-5,9-10,13,16-17H2,1-2H3,(H,25,28)

InChI Key

WMJOMUNZUSDHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC

Origin of Product

United States

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